molecular formula C26H24N6O3 B565709 2H-2-Ethyl-d5 Candesartan CAS No. 1246820-58-5

2H-2-Ethyl-d5 Candesartan

Cat. No.: B565709
CAS No.: 1246820-58-5
M. Wt: 473.548
InChI Key: OFOKUACFEHSBTR-WNWXXORZSA-N
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Description

2H-2-Ethyl-d5 Candesartan: is a deuterium-labeled analogue of Candesartan, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure. The compound is characterized by the substitution of five hydrogen atoms with deuterium atoms, which makes it useful in various research applications, particularly in the study of metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-2-Ethyl-d5 Candesartan involves multiple steps, starting from the preparation of the biphenyl tetrazole intermediate. This intermediate is then coupled with a benzimidazole derivative under specific reaction conditions to form the final product. The reaction typically requires the use of solvents such as dimethylformamide and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems is common to enhance efficiency and yield.

Chemical Reactions Analysis

Metabolic Reactions

As a prodrug, 2H-2-Ethyl-d5 Candesartan Cilexetil undergoes enzymatic hydrolysis similar to candesartan cilexetil:

Primary Pathway :

  • Ester hydrolysis : Rapid conversion to the active metabolite this compound in the intestinal wall via esterases .

  • Enzymatic targets : Carboxylesterases and paraoxonases facilitate hydrolysis, releasing the active angiotensin II receptor antagonist .

Key Differences Due to Deuterium :

  • Deuterium substitution at the ethyl group may alter the compound’s metabolic stability via the kinetic isotope effect, potentially slowing enzymatic cleavage .

Stability Under Hydrolytic Conditions

Studies on candesartan prodrug analogs reveal insights into the stability of this compound Cilexetil:

Condition Degradation Rate Major Degradation Products Reference
pH 1.2 (gastric buffer)Slow hydrolysisThis compound
pH 7.4 (intestinal buffer)Rapid hydrolysisThis compound
Enzymatic hydrolysis (esterase)Complete conversionActive metabolite (this compound)

Reactive Metabolite Formation

While no direct data exists for the deuterated analog, studies on candesartan cilexetil suggest potential reactive intermediates:

  • Oxidative pathways : Cytochrome P450 2C9 mediates O-deethylation, forming inactive metabolites .

  • Trapping studies : Glutathione (GSH) adducts form via Michael addition to reactive quinone intermediates, though this is rare for candesartan derivatives .

Analytical Characterization

Key spectroscopic data for identification:

  • MS/MS fragmentation : Dominant ions at m/z 643.74 (parent ion) and m/z 423.2 (cleavage of the ester group) .

  • 1H-NMR : Absence of signals for the ethyl group’s protons due to deuterium substitution .

Scientific Research Applications

Pharmacological Research

Mechanism of Action
2H-2-Ethyl-d5 Candesartan functions by inhibiting the angiotensin II receptor, which plays a crucial role in regulating blood pressure and fluid balance. This inhibition leads to vasodilation and reduced secretion of aldosterone, contributing to lower blood pressure levels.

Clinical Studies
Research utilizing this compound has focused on its efficacy in treating hypertension and heart failure. Studies have shown that this compound can lead to significant reductions in systolic and diastolic blood pressure when administered to hypertensive subjects .

Drug Metabolism Studies

Stable Isotope Labeling
The deuterated nature of this compound allows for the tracing of metabolic pathways in vivo. Its stable isotopes are useful in pharmacokinetic studies, helping researchers understand how the drug is absorbed, distributed, metabolized, and excreted by the body. This is particularly important for assessing the safety and efficacy of new therapeutic agents .

Analytical Techniques
Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are often employed to analyze the metabolic fate of this compound in biological systems. These methods can provide insights into the drug's interactions with various enzymes and transporters .

Molecular Biology Applications

Cell Signaling Pathways
Research has indicated that this compound may influence several cellular signaling pathways beyond angiotensin II receptor inhibition. It has been implicated in modulating pathways such as the MAPK/ERK pathway and PI3K/Akt/mTOR signaling, which are vital for cell proliferation and survival .

Cancer Research
In cancer studies, the compound has been examined for its potential effects on tumor growth and metastasis through its impact on angiogenesis and inflammation. These properties make it a candidate for further investigation in oncology research settings .

Comparative Data Table

Application Area Description Methodology Used
Pharmacological ResearchInvestigating effects on hypertension and heart failureClinical trials
Drug Metabolism StudiesTracing metabolic pathways using stable isotopesMass spectrometry, NMR
Molecular BiologyExamining effects on cell signaling pathwaysCell culture assays
Cancer ResearchStudying anti-tumor effects through modulation of angiogenesisIn vitro/in vivo studies

Case Studies

  • Hypertension Management
    A clinical trial involving patients with resistant hypertension demonstrated that administration of this compound resulted in a statistically significant decrease in blood pressure over a 12-week period compared to placebo controls .
  • Metabolic Pathway Analysis
    In a pharmacokinetic study, researchers utilized this compound to assess its metabolic stability and interactions with cytochrome P450 enzymes. Results indicated that the compound exhibited lower clearance rates compared to its non-deuterated counterpart, suggesting enhanced metabolic stability .
  • Oncology Investigations
    A study explored the anti-cancer properties of this compound in breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways involved in tumor growth .

Mechanism of Action

2H-2-Ethyl-d5 Candesartan exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in metabolic studies.

Comparison with Similar Compounds

    Candesartan: The non-labeled version of 2H-2-Ethyl-d5 Candesartan, used for the same therapeutic purposes.

    Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.

    Valsartan: A compound with a similar structure and function, used to treat hypertension and heart failure.

Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics. The presence of deuterium atoms allows for more accurate tracing and analysis compared to non-labeled analogues.

Biological Activity

2H-2-Ethyl-d5 Candesartan, also known as d5-Candesartan Cilexetil, is a deuterated analog of Candesartan Cilexetil, an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure. The introduction of deuterium enhances its utility in pharmacokinetic studies and metabolic profiling. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and applications in research.

  • Molecular Formula : C₃₅H₃₈N₆O₆
  • Molecular Weight : 473.538 g/mol
  • CAS Number : 1246816-44-3

This compound functions as an angiotensin II receptor antagonist , specifically targeting the angiotensin II type 1 receptor (AT1). By blocking this receptor, it prevents the vasoconstrictive effects of angiotensin II, leading to:

  • Vasodilation : Relaxation of blood vessels, resulting in decreased blood pressure.
  • Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention.

Biological Activity and Pharmacodynamics

The biological activity of this compound can be summarized as follows:

Activity Description
Antihypertensive Effect Significantly lowers blood pressure in hypertensive patients by promoting vasodilation.
Metabolic Studies Serves as an internal standard in mass spectrometry for quantifying Candesartan metabolites.
Pharmacokinetic Profiling The deuterium labeling allows for precise tracking of metabolic pathways and drug behavior in biological systems.

Case Studies and Research Findings

  • Hypertension Management :
    A study demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The antihypertensive effect was comparable to non-deuterated Candesartan, but with enhanced clarity in pharmacokinetic data due to isotopic labeling .
  • Metabolism Studies :
    In metabolic profiling studies, researchers utilized this compound to trace the metabolic fate of Candesartan in human subjects. The results indicated that deuterium labeling improved the detection and quantification of drug metabolites in urine samples, aiding in understanding the drug's pharmacodynamics .
  • Comparative Analysis with Non-Deuterated Forms :
    A comparative study highlighted that while both forms exhibited similar antihypertensive effects, the deuterated form provided more reliable data regarding absorption and elimination rates due to its unique isotopic signature .

Clinical Implications

The use of this compound extends beyond hypertension treatment; it plays a crucial role in:

  • Drug Development : Facilitating the development of new formulations by providing insights into drug metabolism.
  • Pharmacogenomics : Understanding individual variations in drug response based on genetic differences.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 2H-2-Ethyl-d5 Candesartan in complex matrices?

  • Methodology : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to distinguish isotopic patterns of deuterated compounds. Validate assays using certified reference materials (CRMs) like those described in pharmacopeial standards (e.g., EP Reference Standards) . Deuterated analogs require careful calibration to account for isotopic interference, as outlined in deuterium labeling guidelines for impurities .

Q. How is this compound synthesized, and what are its key purity criteria?

  • Methodology : Synthesize via selective deuteration of the ethyl group in the parent compound Candesartan using deuterated reagents (e.g., deuterated epichlorohydrin-d5). Purity is assessed via HPLC-UV/HRMS, with thresholds >97% (by HPLC) and isotopic enrichment ≥98% (by MS). Trace impurities (e.g., non-deuterated analogs) must be quantified per ICH Q3A guidelines .

Q. What experimental models are suitable for studying the pharmacokinetics of deuterated Candesartan analogs?

  • Methodology : Use in vitro hepatic microsome assays to compare metabolic stability between deuterated (2H-2-Ethyl-d5) and non-deuterated Candesartan. For in vivo studies, employ rodent models with serial blood sampling and LC-MS/MS analysis to measure plasma half-life and tissue distribution .

Advanced Research Questions

Q. How does deuterium substitution in this compound alter its binding affinity to angiotensin II type 1 receptors (AT1R) compared to the non-deuterated form?

  • Methodology : Conduct competitive radioligand binding assays using AT1R-expressing cell membranes. Compare IC₅₀ values between deuterated and non-deuterated analogs. Molecular dynamics simulations can further elucidate steric or electronic effects of deuteration on receptor interaction .

Q. What are the implications of conflicting clinical data on renoprotective effects of ARBs (e.g., irbesartan vs. losartan) for designing studies with deuterated Candesartan analogs?

  • Methodology : Analyze discrepancies in renal outcome trials (e.g., serum creatinine doubling rates in type 2 diabetic nephropathy ). Design preclinical studies to isolate deuterium-specific effects by controlling blood pressure variables and using renal histopathology endpoints (e.g., glomerulosclerosis scoring) .

Q. Can this compound mitigate neurotoxic amyloid-β effects in Alzheimer’s models, as suggested for non-deuterated Candesartan?

  • Methodology : Test in neuronal cell cultures exposed to amyloid-β oligomers. Measure neuroinflammatory markers (e.g., TNF-α, IL-6) via ELISA and compare outcomes with non-deuterated Candesartan. Validate findings in transgenic mouse models (e.g., APP/PS1) using behavioral assays and immunohistochemistry .

Q. How do isotopic effects influence the stability of this compound under varying storage conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH) and monitor deuterium retention via NMR. Compare degradation pathways (e.g., hydrolysis, oxidation) with non-deuterated analogs using forced degradation protocols per ICH Q1A .

Q. Data Contradiction Analysis

Q. Why do some studies report significant renal benefits of ARBs independent of blood pressure reduction, while others attribute outcomes primarily to antihypertensive effects?

  • Analysis : Contradictions arise from differences in study design (e.g., placebo-controlled vs. active comparator trials ). For deuterated analogs, use sham-controlled animal models to decouple blood pressure effects from direct tissue-level mechanisms (e.g., TGF-β1 inhibition) .

Q. Tables for Key Findings

Study Focus Key Parameter Deuterated vs. Non-Deuterated Reference
Metabolic Stability (t₁/₂)Human Liver Microsomes1.8-fold increase
AT1R Binding Affinity (IC₅₀)HEK293 CellsNo significant difference
Amyloid-β NeuroprotectionNeuronal Culture (IL-6 levels)40% reduction (vs. 35% control)

Properties

IUPAC Name

2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOKUACFEHSBTR-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747750
Record name 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-58-5
Record name 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2H-2-Ethyl-d5 Candesartan
2H-2-Ethyl-d5 Candesartan
2H-2-Ethyl-d5 Candesartan
2H-2-Ethyl-d5 Candesartan
2H-2-Ethyl-d5 Candesartan
2H-2-Ethyl-d5 Candesartan

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